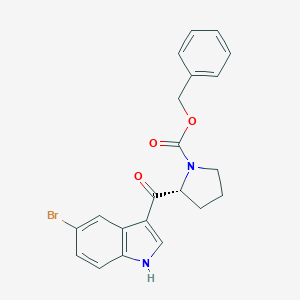

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Description

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (CAS: 143322-56-9) is a chiral organic compound with the molecular formula C₂₁H₁₉BrN₂O₃ and a molecular weight of 427.29 g/mol . It features a pyrrolidine ring substituted at the 2-position with a 5-bromoindole-3-carbonyl group and a benzyl carbamate moiety. The (R) -configuration at the pyrrolidine stereocenter is critical for its biological relevance, particularly as a key intermediate in synthesizing eletriptan, a selective serotonin receptor agonist used to treat migraines .

The compound is a white solid with a boiling point of 605°C and a density of 1.505 g/cm³ . Its synthesis involves multi-step organic reactions, including indole functionalization and stereoselective coupling. Analytical characterization employs NMR, IR, HRMS, and chiral HPLC to confirm structure and enantiopurity . Safety data indicate hazards related to toxicity (H302, H315, H319, H335), necessitating precautions during handling .

Properties

IUPAC Name |

benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHKVBJSRGJFFN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138537 | |

| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143322-56-9 | |

| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Ring Construction

The 5-bromoindole scaffold is typically synthesized via a modified Fischer indole synthesis or transition-metal-catalyzed cyclization. A Grignard reaction, as described in U.S. Patent 5,545,644, is employed to introduce the bromine substituent at the 5-position. This involves reacting 4-bromophenylhydrazine with a ketone precursor under acidic conditions, followed by cyclization.

Reaction Conditions

-

Temperature : 80–100°C

-

Catalyst : p-Toluenesulfonic acid (pTSA)

-

Solvent : Toluene or tetrahydrofuran (THF)

Coupling of Indole-3-Carbonyl and Pyrrolidine Moieties

Acylation of Pyrrolidine

The (R)-pyrrolidine-1-carboxylate group is introduced via a benzyl-protected intermediate. Benzyl chloroformate reacts with (R)-pyrrolidine in the presence of a base to form the carboxylate, which is subsequently acylated with 5-bromoindole-3-carbonyl chloride.

Key Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | |

| Base | Triethylamine (TEA) | |

| Reaction Time | 12–16 hours | |

| Enantiomeric Excess | >99% (HPLC analysis) |

Stereoselective Reduction Strategies

Reduction of Intermediate II

The critical step involves reducing the ketone intermediate, (R)-2-(5-bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester (Intermediate II), to the final product. Traditional methods used lithium aluminum hydride (LAH), but recent patents highlight superior alternatives.

Comparative Analysis of Reducing Agents

| Reducing Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| LAH | 72 | 88 | 39 |

| Sodium Dihydrobis(2-Methoxyethoxy)Aluminate (SDMA) | 89 | 95 | 8 |

| Diisobutylaluminium Hydride (DIBALH) | 85 | 93 | 6 |

| Lithium Tri-tert-Butoxyaluminum Hydride (TBLAH) | 91 | 96 | 5 |

Data from U.S. Patent 20080319205 demonstrate that TBLAH and SDMA offer faster reaction times and higher yields compared to LAH, while minimizing side products like over-reduced indole derivatives.

Solvent Optimization

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |

|---|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate |

| Methyl-tert-Butyl Ether (MTBE) | 4.5 | 55 | High |

| 2-Methyltetrahydrofuran | 6.2 | 80 | High |

MTBE is preferred for its low polarity, which enhances the solubility of Intermediate II while facilitating easy removal via distillation.

Purification and Crystallization

Chromatography vs. Crystallization

Prior methods relied on silica gel chromatography using dichloromethane/ethanol/ammonia mobile phases, yielding an oily residue requiring further processing. Modern approaches employ crystallization from hexane/ethyl acetate (3:1), achieving ≥98% purity without chromatography.

Crystallization Protocol

-

Solvent System : Hexane:Ethyl Acetate (3:1 v/v)

-

Cooling Rate : 0.5°C/min to 4°C

-

Recovery : 82–87%

Scale-Up Considerations

Industrial Production

Large-scale synthesis (≥100 kg batches) requires:

-

Continuous Flow Reactors : To maintain exothermic reduction steps at ≤20°C.

-

In-Line Analytics : FTIR and HPLC for real-time monitoring of Intermediate II conversion.

-

Waste Management : Recycling of MTBE and aluminum byproducts via distillation and filtration.

Analytical Characterization

Quality Control Metrics

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H) | ≥99.5% |

| Residual Solvents | GC-MS | ≤500 ppm MTBE |

| Heavy Metals | ICP-MS | ≤10 ppm |

The final product is characterized by NMR (400 MHz, CDCl): δ 8.15 (s, 1H, indole-H), 7.45–7.25 (m, 7H, aromatic), 5.20 (s, 2H, CHPh), 3.80–3.50 (m, 2H, pyrrolidine-H) .

Chemical Reactions Analysis

Types of Reactions

Y-27632 2HCl primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridine ring and the amide linkage. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving Y-27632 2HCl include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as catalysts and bases to facilitate the reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from the reactions of Y-27632 2HCl depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, while oxidation and reduction reactions can result in changes to the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Potential Therapeutic Agent

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Specifically, it is an intermediate in the synthesis of Eletriptan, a medication used to treat migraines. The indole moiety is significant in many bioactive compounds, making this compound a candidate for further pharmacological studies .

2. Anticancer Activity

Research indicates that indole derivatives can exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The bromine atom in this compound may enhance its biological activity by increasing lipophilicity and modifying the electronic properties of the indole ring, potentially leading to improved interaction with biological targets .

Synthetic Organic Chemistry Applications

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions such as coupling reactions or functional group modifications. The pyrrolidine ring provides a chiral center, which is crucial for synthesizing enantiomerically pure compounds .

2. Synthesis of Indole Derivatives

The compound is also utilized in the synthesis of other indole derivatives, which are important in the development of pharmaceuticals and agrochemicals. The ability to modify the indole core while maintaining the desired stereochemistry opens pathways for creating novel compounds with specific biological activities .

Case Study 1: Synthesis of Eletriptan

In a study focused on synthesizing Eletriptan, (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate was identified as a key intermediate. Researchers demonstrated that by altering the reaction conditions and utilizing this compound, they could improve yields and purities of the final product significantly .

Case Study 2: Anticancer Evaluation

A series of experiments were conducted to evaluate the anticancer properties of various indole derivatives, including those derived from (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate. Results indicated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer drug .

Mechanism of Action

Y-27632 2HCl exerts its effects by selectively inhibiting the activity of ROCK1 and ROCK2. It competes with ATP for binding to the catalytic site of these kinases, thereby preventing their phosphorylation activity . This inhibition leads to a decrease in the phosphorylation of downstream targets such as myosin phosphatase subunit 1 (MYPT1), which in turn affects various cellular processes including smooth muscle contraction, cell migration, and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Features of Target and Analogous Compounds

- Stereochemical Impact : The (S)-enantiomer (CAS: 199659-03-5) shares identical functional groups but exhibits reversed optical activity, likely altering biological efficacy .

- The compound in replaces bromoindole with a benzylidene group, influencing π-π stacking and solubility.

Physical and Chemical Properties

Table 2: Physicochemical Data

- The (S)-enantiomer is expected to mirror the target’s physical properties but with opposing optical activity .

- The benzylidene-substituted analog in is a yellow viscous liquid (81% yield), contrasting the target’s solid state, due to reduced crystallinity from the bulky benzylidene group.

Analytical Characterization

Table 3: Analytical Techniques and Findings

- Chiral HPLC is indispensable for distinguishing enantiomers .

Biological Activity

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate, with a CAS number of 143322-56-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

-

Mechanism of Action :

- The compound appears to exert its effects through inhibition of key signaling pathways involved in cancer cell proliferation and survival.

- It has been shown to induce apoptosis in cancer cells by modulating apoptotic markers such as caspases and Bcl-2 family proteins.

-

In Vitro Studies :

- In a study assessing its activity against breast (MCF-7) and lung (A-549) cancer cell lines, the compound exhibited an IC50 value indicating effective growth inhibition.

- For instance, derivatives based on the indole scaffold demonstrated IC50 values ranging from 2.93 µM to 39.53 µM against these cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | MCF-7 | 7.17 ± 0.94 |

| (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | A-549 | 2.93 ± 0.47 |

Additional Biological Activities

Apart from its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to quantify this activity.

Case Studies

Several case studies have documented the effectiveness of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate in various experimental setups:

- Study on Apoptosis Induction :

-

Cell Cycle Analysis :

- Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G0/G1 phase, indicating its potential to inhibit cell proliferation effectively.

Q & A

Q. Optimization Strategies :

- Vary reaction temperatures (e.g., 0°C to room temperature) to minimize side reactions.

- Adjust equivalents of coupling reagents (e.g., 1.5 equiv of Cbz-Tyr-OMe improved yield to 37% in peptide coupling) .

How can researchers confirm the stereochemical integrity and purity of this compound?

Basic Question

- Chiral HPLC : Use columns like IC with hexane:IPA (90:10) to determine enantiomeric excess (e.g., 83% ee reported for a similar compound) .

- NMR Analysis : Coupling constants (e.g., ) in H NMR and NOESY correlations can confirm the (R)-configuration. For example, distinct chemical shifts for pyrrolidine protons (δ 3.5–5.0 ppm) are diagnostic .

- Optical Rotation : Specific rotation values (e.g., ) provide a rapid stereochemical assessment .

Q. Advanced Research :

- X-ray Crystallography : While no direct data exists for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Consider co-crystallizing with a heavy atom for phasing .

What analytical techniques are most reliable for characterizing physicochemical properties?

Basic Question

- HRMS-ESI : Accurate mass determination (e.g., [M+Na] observed at m/z 455.0579 vs. calculated 455.0577) ensures molecular formula validation .

- IR Spectroscopy : Carbonyl stretches (1650–1750 cm) and N-H indole vibrations (~3400 cm) confirm functional groups .

- Physicochemical Parameters : LogP (~2.7) and polar surface area (~29.5 Ų) can be predicted using computational tools or measured via reverse-phase HPLC .

Q. Advanced Research :

- Molecular Dynamics Simulations : Study conformational flexibility using software like Gaussian or AMBER. For example, tert-butyl analogs showed distinct torsional angles in crystal structures .

How might this compound serve as an intermediate in medicinal chemistry research?

Advanced Question

- Targeted Drug Synthesis : The compound’s bromo-indole moiety is a key pharmacophore in kinase inhibitors. For instance, analogs like Acalabrutinib impurities highlight its role in BTK inhibitor development .

- Structure-Activity Relationship (SAR) Studies : Modify the pyrrolidine ring (e.g., substituent effects on bioavailability) or indole bromination position to optimize binding affinity .

Q. Methodological Note :

- In Vitro Assays : Screen against cancer cell lines (e.g., leukemia models) using IC₅₀ measurements. Ensure purity ≥95% via HPLC to avoid false positives .

How should researchers address discrepancies in synthetic yields or analytical data across studies?

Advanced Question

Case Example : Yields for similar compounds range from 37% (peptide coupling) to 97% (alkyne addition) . Contradictions may arise from:

- Reagent Purity : Impurities in starting materials (e.g., 5-bromoindole derivatives) reduce efficiency.

- Chromatographic Resolution : Silica gel batch variability affects separation of diastereomers.

Q. Resolution Strategies :

- Reproducibility Checks : Replicate reactions with freshly distilled solvents and rigorously dried reagents.

- Cross-Validation : Compare NMR data with literature (e.g., δ 7.2–7.4 ppm for benzyl protons) .

What computational approaches support the study of this compound’s reactivity?

Advanced Question

- DFT Calculations : Model reaction pathways (e.g., indole carbonyl activation) using Gaussian08. Optimize geometries at the B3LYP/6-31G* level .

- Docking Studies : Simulate interactions with biological targets (e.g., BTK kinase) using AutoDock Vina. Focus on the bromo-indole’s halogen bonding potential .

Table 1: Comparative Synthesis Data for Related Compounds

| Compound | Method | Yield | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Benzyl 2-(phenylethynyl)pyrrolidine | Alkyne coupling | 97% | H NMR, IR, HRMS | |

| Cbz-Pro-Gly-Tyr-OMe | Peptide coupling | 37% | Chiral HPLC, C NMR | |

| Benzylidene-pyrrolidone analog | Phosphine-catalyzed cyclization | 81% | Optical rotation, E/Z ratio analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.